molecular formula C11H20ClNO4 B13552947 Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No.: B13552947
M. Wt: 265.73 g/mol
InChI Key: ZKVTZAAQGXEWJN-UHFFFAOYSA-N
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Description

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylbutanoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected amino group.

    Esterification: The protected amino acid is then esterified with chloromethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as the solvent.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or secondary amines.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.

Scientific Research Applications

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate has several applications in scientific research:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group serves as a protective group for the amino functionality.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Bioconjugation: The chloromethyl group can be used to attach the compound to biomolecules, facilitating the study of protein-ligand interactions and other biological processes.

Mechanism of Action

The mechanism of action of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate primarily involves its reactivity as an ester and the presence of the Boc-protected amino group. The compound can undergo nucleophilic substitution at the chloromethyl group, leading to the formation of various derivatives. The Boc group provides stability to the amino functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
  • Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate

Uniqueness

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The presence of the Boc-protected amino group allows for selective deprotection, making it a valuable intermediate in peptide synthesis and other complex organic transformations.

Properties

Molecular Formula

C11H20ClNO4

Molecular Weight

265.73 g/mol

IUPAC Name

chloromethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C11H20ClNO4/c1-10(2,3)17-9(15)13-11(4,5)6-8(14)16-7-12/h6-7H2,1-5H3,(H,13,15)

InChI Key

ZKVTZAAQGXEWJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC(=O)OCCl

Origin of Product

United States

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